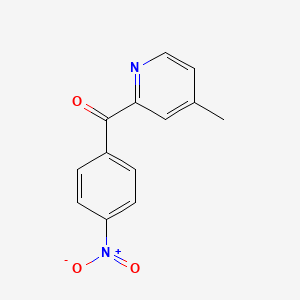
2-(4-Isopropoxybenzoyl)-6-methoxypyridine
Overview
Description
2-(4-Isopropoxybenzoyl)-6-methoxypyridine is a chemical compound with a molecular weight of 255.32 . It is also known as IPP. The IUPAC name for this compound is (4-isopropoxyphenyl) (6-methyl-2-pyridinyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17NO2/c1-11(2)19-14-9-7-13(8-10-14)16(18)15-6-4-5-12(3)17-15/h4-11H,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of this compound is 255.32 . The IUPAC name for this compound is (4-isopropoxyphenyl) (6-methyl-2-pyridinyl)methanone .Scientific Research Applications
Metabolic Pathways and Chemical Transformations
2-(4-Isopropoxybenzoyl)-6-methoxypyridine and its derivatives are explored in various metabolic pathways and chemical transformations. For instance, a study delved into the metabolism of a cancer drug, highlighting the extensive metabolism of the compound to different metabolites, including glucuronide conjugates, with the identification of major pathways such as O-demethylation of methoxypyridine (Lee et al., 2004). Similarly, research on the chemoselective demethylation of methoxypyridine derivatives illustrates the method's utility in synthesizing metabolic substances of therapeutic agents like omeprazole (Makino et al., 2019).
Structural Analysis and Bonding Patterns
In-depth structural analyses are conducted to understand the molecular arrangement and bonding patterns. For instance, the synthesis and structural characterization of specific mono-hydrobromide salts were reported, revealing different sites of protonation and distinct intermolecular hydrogen bonding patterns (Böck et al., 2021). Another study focused on the rotational spectrum of methoxypyridine compounds, discussing the competition and cooperation of non-covalent interactions, emphasizing their potential as CO2 adsorbents (Cheng et al., 2020).
Medicinal Chemistry and Drug Design
These compounds are prominently featured in medicinal chemistry and drug design. N-Heterocyclic carbene gold(I) complexes, for example, show significant prospects as antiproliferative, anticancer, and antibacterial agents, necessitating an understanding of their reaction behavior in aqueous media (Goetzfried et al., 2020). In another instance, compounds containing 3-methoxy-2-aminopyridine demonstrated high ligand efficiency and excellent ADME profiles, but required structural modifications to minimize safety risks such as mutagenic potential (Palmer et al., 2012).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of these compounds are also a focus of research. A study synthesized 2-difluorophenyl-4-methoxypyridine ligands to prepare iridium complexes, investigating their coordination behavior and structural analysis to interpret different coordination behaviors (Wu et al., 2007).
properties
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11(2)20-13-9-7-12(8-10-13)16(18)14-5-4-6-15(17-14)19-3/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSUYCYAZJYUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601191701 | |
| Record name | (6-Methoxy-2-pyridinyl)[4-(1-methylethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187166-38-6 | |
| Record name | (6-Methoxy-2-pyridinyl)[4-(1-methylethoxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-2-pyridinyl)[4-(1-methylethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















